2-((1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
2-((1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is an organic compound with a complex structure that includes a pyrrolidine ring, a nicotinic acid moiety, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps. One common approach starts with the preparation of 3-chloro-4-methylphenyl isocyanate, which is then reacted with nicotinic acid derivatives under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of industrial reactors and purification systems to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-((1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar chlorinated aromatic ring but differs in its overall structure and functional groups.
3-Chloro-4-methylphenyl isocyanate: A precursor in the synthesis of the target compound, sharing the chlorinated aromatic ring.
Uniqueness
2-((1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to its combination of a pyrrolidine ring, nicotinic acid moiety, and chlorinated aromatic ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c1-9-4-5-10(7-12(9)18)20-14(21)8-13(16(20)22)25-15-11(17(23)24)3-2-6-19-15/h2-7,13H,8H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCGPOMRECMBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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